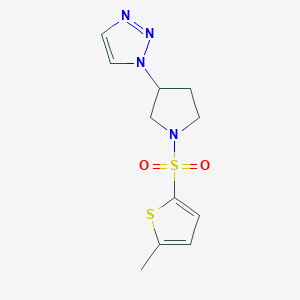
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide, also known as C21H25N3O, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been suggested that this compound may modulate the activity of certain neurotransmitters that are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to reduce the production of certain inflammatory cytokines that are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is that it has shown promising results in preclinical studies for its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to elucidate this.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and neurotransmitters that are modulated by this compound. Another direction is to conduct more preclinical studies to determine its efficacy and safety in vivo. Additionally, future research can focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has been achieved using various methods. One such method involves the reaction of cyclobutanone and ethyl cyanoacetate in the presence of sodium ethoxide to form 1-cyanocyclobutanecarboxylic acid ethyl ester. This ester is further reacted with 2,5-dimethyl-3-nitro-1H-indole in the presence of sodium hydride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-12-5-6-16-15(9-12)14(13(2)20-16)10-17(22)21(3)18(11-19)7-4-8-18/h5-6,9,20H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZOZIDSXSGTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)N(C)C3(CCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
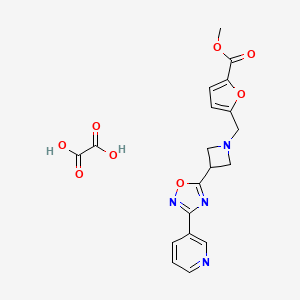
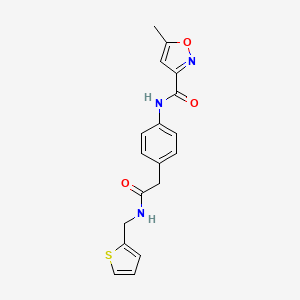
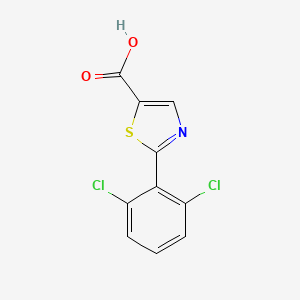
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
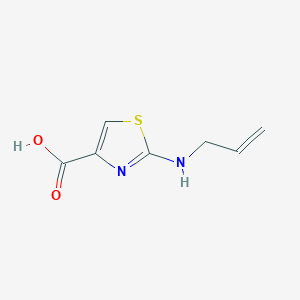
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)
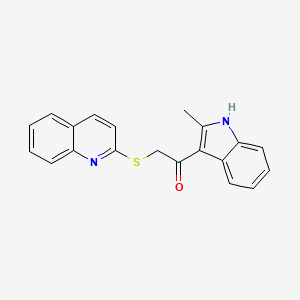
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
